4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxyaniline and 4-methylquinazoline derivatives. The synthetic route may involve:
Condensation Reactions: Initial condensation of 3,4,5-trimethoxyaniline with a suitable aldehyde or ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrroloquinazoline core.
Functional Group Modifications: Introduction of the carboxamide group through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor.
Combretastatin: Another compound that targets the colchicine binding site on tubulin.
Podophyllotoxin: A natural product with similar mechanisms of action.
Uniqueness
4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific structural features, such as the combination of a quinazoline core with a trimethoxyphenyl group. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other tubulin inhibitors.
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-methyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-24-20(27)14-7-5-6-8-15(14)25-18(26)9-10-22(24,25)21(28)23-13-11-16(29-2)19(31-4)17(12-13)30-3/h5-8,11-12H,9-10H2,1-4H3,(H,23,28) |
InChI Key |
WLCDQYNJJUNPIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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